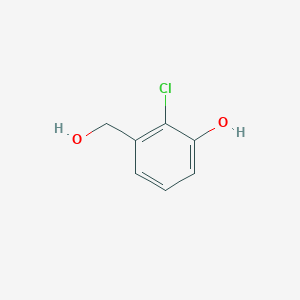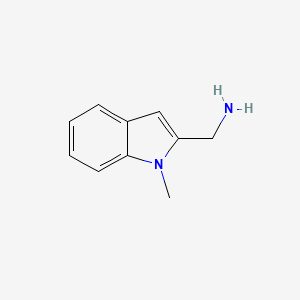
(1-甲基-1H-吲哚-2-基)甲胺
描述
(1-Methyl-1H-indol-2-yl)methanamine: is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a methyl group attached to the nitrogen atom of the indole ring and a methanamine group at the second position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
科学研究应用
Chemistry:
Synthesis of Complex Molecules: (1-Methyl-1H-indol-2-yl)methanamine is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology:
Antiviral Agents: Indole derivatives have shown potential as antiviral agents against various RNA and DNA viruses.
Anticancer Agents: The compound is studied for its potential anticancer properties due to its ability to inhibit cell proliferation.
Medicine:
Drug Development: The compound is used in the development of new therapeutic agents targeting various diseases, including cancer and viral infections.
Industry:
作用机制
Target of Action
(1-Methyl-1H-indol-2-yl)methanamine, an indole derivative, has been found to bind with high affinity to multiple receptors Indole derivatives are known to interact with a variety of targets, contributing to their diverse biological activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit polymerization of tubulin , a protein that forms microtubules, which are essential for cell division and structure .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
生化分析
Biochemical Properties
(1-Methyl-1H-indol-2-yl)methanamine plays a crucial role in several biochemical reactions. It interacts with enzymes such as monoamine oxidase and tryptophan hydroxylase, influencing the metabolism of neurotransmitters. The compound also binds to proteins like serotonin receptors, modulating their activity. These interactions are primarily driven by the indole ring, which facilitates binding through π-π stacking and hydrogen bonding .
Cellular Effects
The effects of (1-Methyl-1H-indol-2-yl)methanamine on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involving serotonin and melatonin receptors. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by interacting with enzymes involved in the synthesis and degradation of neurotransmitters .
Molecular Mechanism
At the molecular level, (1-Methyl-1H-indol-2-yl)methanamine exerts its effects through several mechanisms. It binds to serotonin receptors, leading to changes in receptor conformation and activity. This binding can result in either activation or inhibition of downstream signaling pathways, depending on the receptor subtype. The compound also influences enzyme activity by acting as a substrate or inhibitor, thereby altering the rates of biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Methyl-1H-indol-2-yl)methanamine can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that its effects on cellular function can vary, with some cells developing tolerance or resistance to its actions over time .
Dosage Effects in Animal Models
The effects of (1-Methyl-1H-indol-2-yl)methanamine in animal models are dose-dependent. At low doses, it can enhance neurotransmitter activity and improve cognitive functions. At high doses, it may cause toxicity, leading to adverse effects such as neurodegeneration and behavioral changes. These threshold effects highlight the importance of careful dosage regulation in experimental studies .
Metabolic Pathways
(1-Methyl-1H-indol-2-yl)methanamine is involved in several metabolic pathways. It is metabolized by enzymes such as monoamine oxidase and cytochrome P450, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall effects on the body .
Transport and Distribution
Within cells and tissues, (1-Methyl-1H-indol-2-yl)methanamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is also influenced by its lipophilicity, which affects its ability to cross cell membranes .
Subcellular Localization
The subcellular localization of (1-Methyl-1H-indol-2-yl)methanamine is critical for its activity. It is often found in the cytoplasm and nucleus, where it interacts with various biomolecules. Post-translational modifications and targeting signals can direct the compound to specific compartments or organelles, influencing its function and efficacy .
准备方法
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the cyclization of phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst.
Enantioselective Synthesis: This method involves the reaction of 3-substituted indoles with imines in the presence of chiral catalysts to produce chiral 2-indolyl methanamine derivatives with high enantioselectivity.
Industrial Production Methods: Industrial production of (1-Methyl-1H-indol-2-yl)methanamine typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction is carried out in batch reactors with continuous monitoring of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions:
Reduction: Reduction of the compound can lead to the formation of 2-indolylmethanol derivatives.
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Indole-2-carboxaldehyde derivatives.
Reduction: 2-Indolylmethanol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
相似化合物的比较
(1H-Indol-3-yl)methanamine: Similar structure but with the methanamine group at the third position of the indole ring.
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride: Similar structure with an additional methyl group at the third position.
1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine: Similar structure with a methoxy group at the sixth position.
Uniqueness: (1-Methyl-1H-indol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
属性
IUPAC Name |
(1-methylindol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12-9(7-11)6-8-4-2-3-5-10(8)12/h2-6H,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLPAXGOFMVSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557232 | |
| Record name | 1-(1-Methyl-1H-indol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55556-57-5 | |
| Record name | 1-(1-Methyl-1H-indol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-methyl-1H-indol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


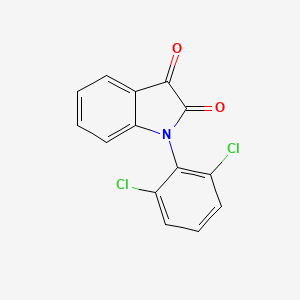
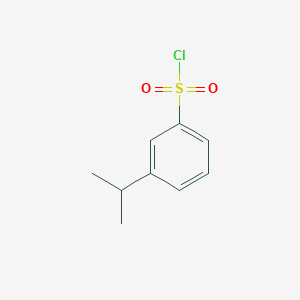
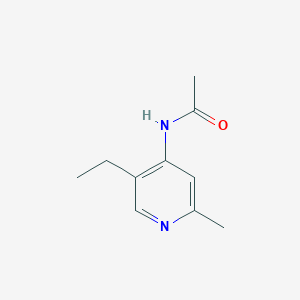
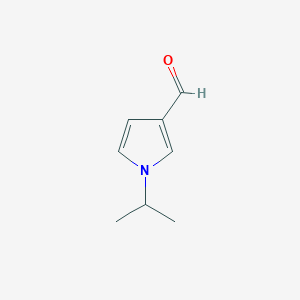
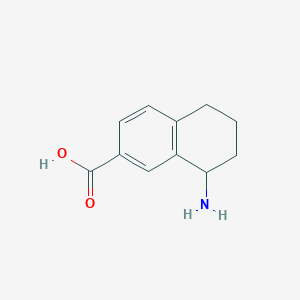
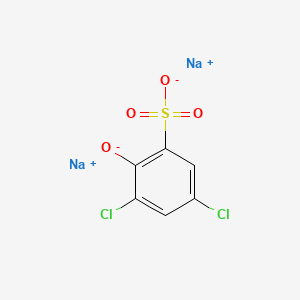
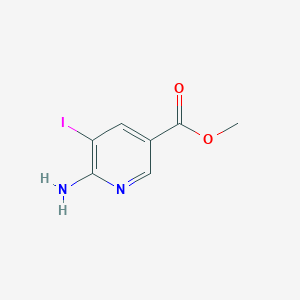
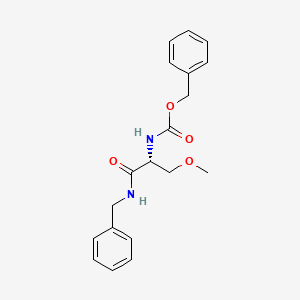
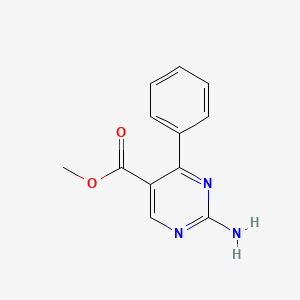
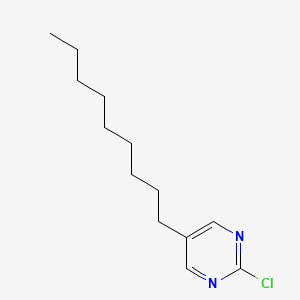
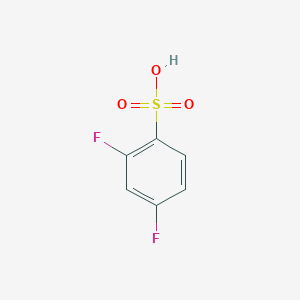
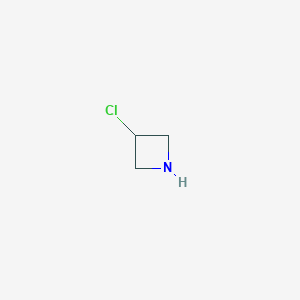
![4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B1601880.png)
